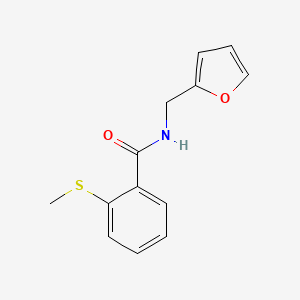
4-acetyl-1-butyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-acetyl-1-butyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as GSK-3β inhibitor and has been studied for its ability to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), an enzyme that plays a crucial role in various physiological processes.
Wirkmechanismus
The mechanism of action of 4-acetyl-1-butyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves the inhibition of GSK-3β. GSK-3β is a serine/threonine kinase that regulates various cellular processes such as glycogen metabolism, cell cycle progression, and gene expression. Inhibition of GSK-3β by 4-acetyl-1-butyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one leads to the modulation of downstream signaling pathways, resulting in various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-acetyl-1-butyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one have been studied extensively. Inhibition of GSK-3β by this compound has been shown to improve cognitive function, reduce inflammation, and enhance insulin sensitivity. Additionally, 4-acetyl-1-butyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-acetyl-1-butyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one in lab experiments include its ability to selectively inhibit GSK-3β, its potential applications in various fields such as neuroscience and diabetes research, and its relatively simple synthesis method. However, limitations include the lack of information on its toxicity and potential side effects, as well as the need for further studies to fully understand its mechanisms of action and potential applications.
Zukünftige Richtungen
There are numerous future directions for the study of 4-acetyl-1-butyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one. These include further investigations into its potential applications in the treatment of various diseases such as Alzheimer's disease, bipolar disorder, and diabetes, as well as its potential use as a tool for studying GSK-3β signaling pathways. Additionally, future studies may focus on the development of more potent and selective GSK-3β inhibitors based on the structure of 4-acetyl-1-butyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one.
Synthesemethoden
The synthesis of 4-acetyl-1-butyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves the reaction between 3,4-dimethoxybenzaldehyde and 4-acetylbutyrolactone in the presence of a base catalyst such as sodium hydride. The resulting product is then treated with hydroxylamine hydrochloride to form the final compound.
Wissenschaftliche Forschungsanwendungen
The potential applications of 4-acetyl-1-butyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one in scientific research are vast. This compound has been studied for its ability to inhibit the activity of GSK-3β, which has been implicated in various diseases such as Alzheimer's disease, bipolar disorder, and diabetes. Inhibition of GSK-3β has been shown to improve cognitive function, reduce inflammation, and enhance insulin sensitivity.
Eigenschaften
IUPAC Name |
3-acetyl-1-butyl-2-(3,4-dimethoxyphenyl)-4-hydroxy-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO5/c1-5-6-9-19-16(15(11(2)20)17(21)18(19)22)12-7-8-13(23-3)14(10-12)24-4/h7-8,10,16,21H,5-6,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQRHLYPPOVBMIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(C(=C(C1=O)O)C(=O)C)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6167467 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-chloro-4-nitrobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5185129.png)
![1-[2-anilino-5-(4-methoxyphenyl)-3-thienyl]ethanone](/img/structure/B5185135.png)
![2,6-di-tert-butyl-4-[2-(3-pyridinyl)-1H-benzimidazol-1-yl]phenol](/img/structure/B5185138.png)
![N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B5185146.png)

![1-{3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]propanoyl}-4-(4-pyridinyl)piperazine](/img/structure/B5185158.png)
![1-[4-(diethylamino)benzyl]-3-piperidinol](/img/structure/B5185166.png)
![N-(2-hydroxyethyl)dibenzo[a,c]phenazine-11-carboxamide](/img/structure/B5185170.png)
![2,2-bis(4-ethoxyphenyl)-2-hydroxy-N-[4-(4-methylphenoxy)butyl]acetamide](/img/structure/B5185178.png)
![benzyl [(3-cyano-4-methyl-6-oxo-1,6-dihydro-2-pyridinyl)thio]acetate](/img/structure/B5185179.png)

![4-{[5-(1-piperidinyl)pentyl]thio}phenol perchlorate (salt)](/img/structure/B5185194.png)
![1,1'-[1,5-pentanediylbis(oxy)]bis(2,4,6-trimethylbenzene)](/img/structure/B5185196.png)
![1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methylmethanamine](/img/structure/B5185212.png)